Oxopentenoic acid
Overview
Description
Oxopentenoic acid: is an organic compound with the molecular formula C5H6O3 4-oxo-2-pentenoic acid and is characterized by the presence of a double bond and a ketone group. This compound is a derivative of pentenoic acid and is used in various chemical and biological applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxopentenoic acid can be achieved through several methods. One common method involves the dehydration of 4-hydroxy-2-oxopentanoate by 2-oxopent-4-enoate hydratase or the hydrolysis of 2-hydroxymuconate semialdehyde by 2-hydroxymuconate-semialdehyde hydrolase . Another method involves the oxygenation of 2,4-alkadienoic acid derivatives with oxygen and triethylsilane in the presence of a catalytic amount of [5,10,15,20-tetra(2,6-dichlorophenyl)porphinato]cobalt (II) followed by acetylation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the methods mentioned above. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: Oxopentenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Oxopentenoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Oxopentenoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes such as 2-oxopent-4-enoate hydratase and 2-hydroxymuconate-semialdehyde hydrolase, leading to the formation of different products . The compound’s reactivity is influenced by the presence of the double bond and the ketone group, which can participate in various chemical reactions .
Comparison with Similar Compounds
2-Pentenoic acid: A related compound with a similar structure but without the ketone group.
3-Pentenoic acid: Another isomer of pentenoic acid with the double bond in a different position.
4-Pentenoic acid: An isomer with the double bond at the fourth carbon position.
Uniqueness: Oxopentenoic acid is unique due to the presence of both a double bond and a ketone group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-oxopent-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-4(6)2-3-5(7)8/h2-3H,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTKSWVCNVUVHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00878786 | |
Record name | 4-Oxo-pent-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00878786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4743-82-2, 2833-21-8 | |
Record name | 4-Oxo-2-pentenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4743-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Oxo-pent-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00878786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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